
Benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate is a complex organic compound that features a benzyl group, a chlorosulfonyl group, and an indole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the indole core, which can be synthesized through the Fischer indole synthesis. The chlorosulfonyl group is then introduced via chlorosulfonation, often using chlorosulfonic acid under controlled conditions. Finally, the benzyl group is attached through esterification reactions involving benzyl alcohol and appropriate coupling agents.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Safety measures are crucial due to the reactive nature of the chlorosulfonyl group.
化学反応の分析
Types of Reactions
Benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter the chlorosulfonyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorosulfonyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce simpler indole derivatives.
科学的研究の応用
Benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity can be harnessed to inhibit enzyme activity or to modify protein function, making it useful in drug development and biochemical research.
類似化合物との比較
Similar Compounds
Benzylamine: A simpler compound with a benzyl group attached to an amine.
Benzyl chloroformate: Contains a benzyl group and a chloroformate group, used in organic synthesis.
Benzyl benzoate: A benzyl ester of benzoic acid, used in various applications including as a topical treatment for scabies.
Uniqueness
Benzyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate is unique due to the presence of the indole moiety combined with the reactive chlorosulfonyl group. This combination allows for specific interactions with biological targets and provides versatility in synthetic applications.
特性
分子式 |
C16H12ClNO4S |
|---|---|
分子量 |
349.8 g/mol |
IUPAC名 |
benzyl 7-chlorosulfonylindole-1-carboxylate |
InChI |
InChI=1S/C16H12ClNO4S/c17-23(20,21)14-8-4-7-13-9-10-18(15(13)14)16(19)22-11-12-5-2-1-3-6-12/h1-10H,11H2 |
InChIキー |
OJDBWMWVKZQQAE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC(=O)N2C=CC3=C2C(=CC=C3)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


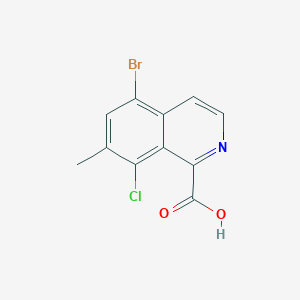
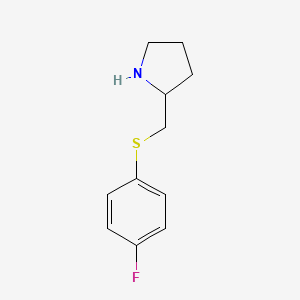
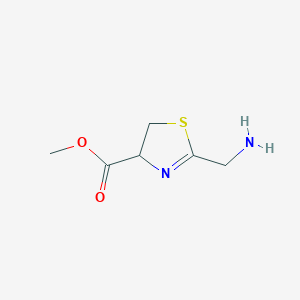



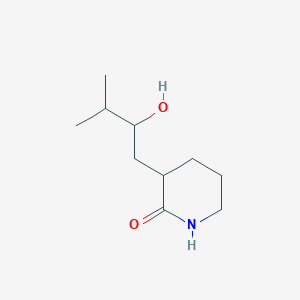
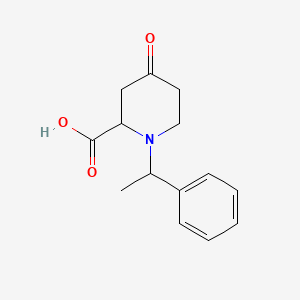

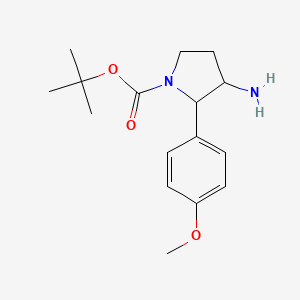


![1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-3-ol](/img/structure/B13218022.png)

